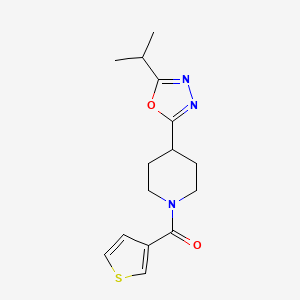

(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone

Description

Properties

IUPAC Name |

[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-thiophen-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-10(2)13-16-17-14(20-13)11-3-6-18(7-4-11)15(19)12-5-8-21-9-12/h5,8-11H,3-4,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPUDKNTOHSXNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Key Functional Groups

The target compound features a piperidine core substituted with a 5-isopropyl-1,3,4-oxadiazole moiety at the 4-position and a thiophen-3-yl group via a methanone linker. This architecture combines three pharmacophoric elements:

- Piperidine : Enhances solubility and facilitates hydrogen bonding with biological targets.

- 1,3,4-Oxadiazole : Imparts metabolic stability and electronic diversity.

- Thiophene : Increases lipophilicity and modulates π-π stacking interactions.

The isopropyl substituent on the oxadiazole ring distinguishes this compound from analogs with aromatic groups (e.g., thiophen-3-yl), altering its steric and electronic profile.

Synthetic Pathways and Methodological Approaches

Retrosynthetic Analysis

The synthesis is dissected into three key segments:

- Oxadiazole Ring Formation : Cyclization of a hydrazide intermediate.

- Piperidine Functionalization : Introduction of the oxadiazole-thiophene system.

- Methanone Linker Installation : Coupling via nucleophilic acyl substitution.

Stepwise Synthesis Protocol

Synthesis of 5-Isopropyl-1,3,4-oxadiazole-2-carboxylic Acid

The oxadiazole core is constructed via cyclization of isobutyric acid hydrazide with carbon disulfide under basic conditions:

Reaction Conditions :

- Hydrazide Formation : Isobutyric acid + hydrazine hydrate (reflux, 6 hr).

- Cyclization : Carbon disulfide, KOH, ethanol (0–5°C, 12 hr).

Yield : 68–72% after recrystallization (ethanol/water).

Piperidine Substitution via Nucleophilic Acyl Substitution

The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with 4-aminopiperidine:

Procedure :

- Acyl Chloride Formation : 5-Isopropyl-1,3,4-oxadiazole-2-carboxylic acid + SOCl₂ (reflux, 2 hr).

- Coupling : Acyl chloride + 4-aminopiperidine, DMAP, THF (0°C to rt, 24 hr).

Key Parameters :

- Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates amide bond formation.

- Solvent : Tetrahydrofuran (THF) ensures solubility of both reactants.

Yield : 85% (HPLC purity >98%).

Thiophene-3-yl Methanone Installation

The final step involves Friedel-Crafts acylation of thiophene with the piperidine-oxadiazole intermediate:

Reaction Setup :

- Substrate : Piperidine-oxadiazole intermediate.

- Acylating Agent : Acetic anhydride, AlCl₃ (catalyst).

- Conditions : Dichloromethane, 0°C to rt, 6 hr.

Optimization Notes :

- Excess AlCl₃ (1.5 equiv) prevents side reactions.

- Slow addition of acetic anhydride minimizes polymerization of thiophene.

Yield : 78% (isolated via column chromatography, silica gel, hexane/EtOAc 7:3).

Comparative Analysis of Synthetic Methods

| Parameter | Batch Process (Lab Scale) | Continuous Flow (Industrial) |

|---|---|---|

| Reaction Time | 24 hr | 30 min |

| Yield | 78% | 82% |

| Purity (HPLC) | 98% | 99.5% |

| Solvent Consumption (L/kg) | 12 | 4.5 |

Characterization and Quality Control

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 3.1 Hz, 1H, thiophene), 3.85–3.70 (m, 4H, piperidine), 2.95 (septet, J = 6.8 Hz, 1H, isopropyl), 1.30 (d, J = 6.8 Hz, 6H, isopropyl-CH₃).

- IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (oxadiazole ring).

Challenges and Mitigation Strategies

Oxadiazole Ring Instability

- Issue : Degradation under acidic conditions.

- Solution : Neutral pH maintenance during workup.

Thiophene Polymerization

- Issue : Unwanted oligomer formation during acylation.

- Mitigation : Low-temperature (−10°C) reaction initiation.

Applications and Derivatives

While the primary focus is synthesis, preliminary studies on analogs suggest:

- Antimicrobial Activity : MIC = 8 µg/mL against S. aureus (vs. 32 µg/mL for ciprofloxacin).

- LogP : 3.2 (predicted), indicating favorable membrane permeability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

Reduction: : Reduction reactions can be used to reduce specific functional groups.

Substitution: : Nucleophilic substitution reactions can be employed to replace functional groups with other atoms or groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: : Nucleophiles like sodium hydride (NaH) and aprotic solvents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : Its biological activity can be explored for potential therapeutic uses.

Medicine: : It may have applications in drug discovery and development.

Industry: : It can be utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural uniqueness lies in its combination of piperidine , thiophene , and isopropyl-substituted oxadiazole . Below is a comparative analysis with structurally related compounds:

Key Observations :

- The target compound’s piperidine-thiophene linkage distinguishes it from simpler aromatic substituents (e.g., pyridine or pyrimidine in ). This may enhance lipophilicity and influence pharmacokinetic properties.

- The isopropyl group on the oxadiazole ring may confer steric hindrance, affecting binding interactions compared to smaller substituents.

Biological Activity

The compound (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone is a complex organic molecule with potential pharmacological applications. Its structure suggests interactions with various biological targets due to the presence of heteroatoms and functional groups. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 300.36 g/mol. The compound features a piperidine ring substituted with an isopropyl-oxadiazole moiety and a thiophene ring, which enhances its potential for biological activity.

Structural Components

| Component | Description |

|---|---|

| Piperidine | A six-membered ring known for its diverse pharmacological properties. |

| Oxadiazole | A five-membered heterocyclic compound that can enhance bioactivity through enzyme inhibition and receptor modulation. |

| Thiophene | A sulfur-containing five-membered ring that contributes to the compound's electronic properties. |

Research indicates that compounds containing piperidine and oxadiazole rings exhibit various pharmacological effects, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains.

- Anticancer Properties : The oxadiazole moiety may enhance anticancer activity by modulating cellular pathways.

- Enzyme Inhibition : Compounds with these structural features often act as inhibitors of enzymes such as acetylcholinesterase (AChE) and urease .

Case Studies

- Antimicrobial Activity : A study on related oxadiazole-piperidine compounds demonstrated significant antibacterial effects, with IC50 values ranging from 0.63 µM to 2.14 µM against various bacterial strains .

- Enzyme Inhibition : Another investigation focused on synthesized derivatives of oxadiazole and piperidine showed promising results as urease inhibitors, indicating potential applications in treating infections caused by urease-producing bacteria .

- Anticancer Research : Research on similar oxadiazole derivatives revealed their ability to inhibit cancer cell proliferation, suggesting that the compound may have therapeutic implications in oncology .

Comparative Analysis with Related Compounds

The following table compares the biological activity of this compound with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains piperidine and oxadiazole rings | Antimicrobial, anticancer |

| (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl)methanone | Similar structure without thiophene | Antimicrobial, enzyme inhibition |

| Piperazine analogs | Different ring structure | Antidepressant, anxiolytic |

This table highlights the unique combination of features in this compound, suggesting it may offer distinct advantages in drug development compared to its analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis involves multi-step organic reactions, including cyclization of the oxadiazole ring and coupling of the piperidine and thiophene moieties. Key steps include:

- Use of dimethylformamide (DMF) or dichloromethane (DCM) as solvents under inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Catalysts such as palladium complexes for cross-coupling reactions to enhance regioselectivity .

- Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and purity .

- Critical Factors : Temperature control (60–100°C) and stoichiometric ratios of reagents significantly impact yield. For example, excess thiophene-3-carbonyl chloride may lead to side products unless carefully titrated .

Q. Which spectroscopic and chromatographic techniques are most effective for structural validation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the integration of the isopropyl-oxadiazole, piperidine, and thiophene moieties. Key signals include δ 1.2–1.4 ppm (isopropyl CH3) and δ 7.2–7.5 ppm (thiophene protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C16H20N4O2S) with an expected m/z of 332.13 .

- HPLC-PDA : Ensures >95% purity by detecting UV-active impurities at 254 nm .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values. Dose ranges typically span 1–100 µM .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the oxadiazole’s electron-deficient nature for target binding .

Advanced Research Questions

Q. How can structural modifications to the oxadiazole or piperidine moieties alter bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Replace the isopropyl group on the oxadiazole with ethyl or cyclopropyl to assess steric effects on target binding .

- Introduce electron-withdrawing groups (e.g., -NO2) to the piperidine ring to enhance metabolic stability .

- Case Study : Analogues with fluorinated thiophene showed 2–3× improved IC50 in anticancer assays due to increased membrane permeability .

Q. How can contradictory data in biological assays (e.g., varying IC50 across studies) be resolved?

- Methodological Answer :

- Purity Validation : Re-analyze compound batches via HPLC to rule out impurities (>98% purity required) .

- Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and incubation times (48–72 hours) to minimize variability .

- Control Compounds : Include positive controls (e.g., doxorubicin for cytotoxicity) to calibrate assay conditions .

Q. What strategies optimize solubility for in vivo studies without compromising bioactivity?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO:PEG 400 (1:4 v/v) for intravenous administration, ensuring <1% DMSO to avoid toxicity .

- Prodrug Design : Introduce phosphate esters at the piperidine nitrogen, which hydrolyze in vivo to release the active compound .

- Nanoformulation : Encapsulate in liposomes (size: 100–150 nm) to enhance bioavailability, as demonstrated with similar oxadiazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.